molecular formula C20H19NO2 B3394549 2,6-Bis(4-methoxyphenyl)aniline CAS No. 340187-66-8

2,6-Bis(4-methoxyphenyl)aniline

Cat. No.: B3394549
CAS No.: 340187-66-8
M. Wt: 305.4 g/mol
InChI Key: XQSVNNFIWPZPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(4-methoxyphenyl)aniline: is an organic compound with the molecular formula C20H19NO2 It is characterized by the presence of two methoxyphenyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-methoxyphenyl)aniline typically involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate through a Mannich reaction. This reaction yields 2,6-bis(4-methoxyphenyl)piperidin-4-one, which is then methylated and oximated using hydroxylamine hydrochloride to produce the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. Industrial synthesis may also incorporate advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(4-methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)aniline and its derivatives often involves interaction with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2,6-Bis(4-methoxyphenyl)aniline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of specialized materials and in the study of structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-16-10-6-14(7-11-16)18-4-3-5-19(20(18)21)15-8-12-17(23-2)13-9-15/h3-13H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSVNNFIWPZPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625299
Record name 1~4~,3~4~-Dimethoxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340187-66-8
Record name 1~4~,3~4~-Dimethoxy[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Bis(4-methoxyphenyl)aniline
Reactant of Route 2
Reactant of Route 2
2,6-Bis(4-methoxyphenyl)aniline
Reactant of Route 3
Reactant of Route 3
2,6-Bis(4-methoxyphenyl)aniline
Reactant of Route 4
Reactant of Route 4
2,6-Bis(4-methoxyphenyl)aniline
Reactant of Route 5
Reactant of Route 5
2,6-Bis(4-methoxyphenyl)aniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Bis(4-methoxyphenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.